Cas no 1248379-89-6 (2-(3-amino-8-azabicyclo[3.2.1]octan-8-yl)-N,N-dimethyl-acetamide)
![2-(3-amino-8-azabicyclo[3.2.1]octan-8-yl)-N,N-dimethyl-acetamide structure](https://ja.kuujia.com/scimg/cas/1248379-89-6x500.png)
2-(3-amino-8-azabicyclo[3.2.1]octan-8-yl)-N,N-dimethyl-acetamide 化学的及び物理的性質
名前と識別子
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- 2-{3-amino-8-azabicyclo[3.2.1]octan-8-yl}-N,N-dimethylacetamide
- 2-(3-Amino-8-azabicyclo[3.2.1]octan-8-yl)-N,N-dimethylacetamide
- 2-(3-amino-8-azabicyclo[3.2.1]octan-8-yl)-N,N-dimethyl-acetamide
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- MDL: MFCD14602686
- インチ: 1S/C11H21N3O/c1-13(2)11(15)7-14-9-3-4-10(14)6-8(12)5-9/h8-10H,3-7,12H2,1-2H3
- InChIKey: ZBLXRPOYRMXHMW-UHFFFAOYSA-N
- ほほえんだ: O=C(CN1C2CC(CC1CC2)N)N(C)C
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 240
- トポロジー分子極性表面積: 49.6
2-(3-amino-8-azabicyclo[3.2.1]octan-8-yl)-N,N-dimethyl-acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-209487-0.05g |
2-{3-amino-8-azabicyclo[3.2.1]octan-8-yl}-N,N-dimethylacetamide |
1248379-89-6 | 95% | 0.05g |
$182.0 | 2023-09-16 | |
Enamine | EN300-209487-0.1g |
2-{3-amino-8-azabicyclo[3.2.1]octan-8-yl}-N,N-dimethylacetamide |
1248379-89-6 | 95% | 0.1g |
$272.0 | 2023-09-16 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN5681-100MG |
2-(3-amino-8-azabicyclo[3.2.1]octan-8-yl)-N,N-dimethyl-acetamide |
1248379-89-6 | 95% | 100MG |
¥ 851.00 | 2023-04-05 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN5681-1G |
2-(3-amino-8-azabicyclo[3.2.1]octan-8-yl)-N,N-dimethyl-acetamide |
1248379-89-6 | 95% | 1g |
¥ 3,399.00 | 2023-04-05 | |
Enamine | EN300-209487-0.5g |
2-{3-amino-8-azabicyclo[3.2.1]octan-8-yl}-N,N-dimethylacetamide |
1248379-89-6 | 95% | 0.5g |
$613.0 | 2023-09-16 | |
Enamine | EN300-209487-2.5g |
2-{3-amino-8-azabicyclo[3.2.1]octan-8-yl}-N,N-dimethylacetamide |
1248379-89-6 | 95% | 2.5g |
$1539.0 | 2023-09-16 | |
Enamine | EN300-209487-5g |
2-{3-amino-8-azabicyclo[3.2.1]octan-8-yl}-N,N-dimethylacetamide |
1248379-89-6 | 95% | 5g |
$2277.0 | 2023-09-16 | |
Enamine | EN300-209487-10g |
2-{3-amino-8-azabicyclo[3.2.1]octan-8-yl}-N,N-dimethylacetamide |
1248379-89-6 | 95% | 10g |
$3376.0 | 2023-09-16 | |
TRC | A635220-100mg |
2-{3-amino-8-azabicyclo[3.2.1]octan-8-yl}-N,N-dimethylacetamide |
1248379-89-6 | 100mg |
$ 275.00 | 2022-06-07 | ||
1PlusChem | 1P01BAZU-50mg |
2-{3-amino-8-azabicyclo[3.2.1]octan-8-yl}-N,N-dimethylacetamide |
1248379-89-6 | 95% | 50mg |
$279.00 | 2024-07-10 |
2-(3-amino-8-azabicyclo[3.2.1]octan-8-yl)-N,N-dimethyl-acetamide 関連文献
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Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
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3. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
-
Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706
-
Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
-
Wanchun Xiang,Anna Gu,Xiaowei Hu,Ibrahim Amiinu Saana,Xiujian Zhao New J. Chem., 2018,42, 11715-11723
-
7. Book reviews
-
Yinan Dong,Bai Xu,Haiyu Hu,Jiashu Yang,Fengyu Li,Jian Gong,Zhongfang Chen Phys. Chem. Chem. Phys., 2021,23, 12958-12967
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9. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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Qi Qu,Jing Wang,Chuan Zeng,Zhimin He RSC Adv., 2021,11, 22744-22750
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2-(3-amino-8-azabicyclo[3.2.1]octan-8-yl)-N,N-dimethyl-acetamideに関する追加情報
Professional Overview of 2-(3-amino-8-azabicyclo[3.2.1]octan-8-yl)-N,N-dimethyl-acetamide (CAS No. 1248379-89-6)
2-(3-amino-8-azabicyclo[3.2.1]octan-8-yl)-N,N-dimethyl-acetamide (CAS No. 1248379-89-6) is a specialized organic compound with a unique bicyclic structure, making it a subject of interest in pharmaceutical research and medicinal chemistry. The compound features an 8-azabicyclo[3.2.1]octane core, which is a common scaffold in drug discovery due to its conformational rigidity and potential for bioactivity. The presence of an amino group and a dimethylacetamide moiety further enhances its versatility in synthetic applications.
Researchers and pharmaceutical companies are increasingly exploring 2-(3-amino-8-azabicyclo[3.2.1]octan-8-yl)-N,N-dimethyl-acetamide for its potential role in central nervous system (CNS) drug development. The bicyclic structure resembles that of tropane alkaloids, which are known for their neurological effects. This has led to investigations into its use as a precursor for neuromodulators or receptor-targeting agents. Given the growing demand for novel CNS therapeutics, this compound has garnered attention in academic and industrial labs alike.
From a synthetic chemistry perspective, the azabicyclo[3.2.1]octane framework presents an interesting challenge for organic chemists. The compound's stereochemistry and functional group compatibility make it a valuable intermediate in multi-step syntheses. Recent publications have highlighted its utility in constructing heterocyclic compounds, which are pivotal in developing new small-molecule drugs. Its water solubility and stability under physiological conditions further enhance its appeal for biomedical applications.
In the context of drug discovery trends, 2-(3-amino-8-azabicyclo[3.2.1]octan-8-yl)-N,N-dimethyl-acetamide aligns with the industry's shift toward fragment-based drug design. The compound's modular structure allows for easy derivatization, enabling researchers to explore structure-activity relationships (SAR) efficiently. Additionally, its low molecular weight and balanced lipophilicity make it a promising candidate for lead optimization in early-stage drug development programs.
The market for specialty chemicals like 2-(3-amino-8-azabicyclo[3.2.1]octan-8-yl)-N,N-dimethyl-acetamide is expanding, driven by advancements in high-throughput screening and computational chemistry. Pharmaceutical companies are increasingly outsourcing the synthesis of such intermediates to specialized suppliers, creating opportunities for fine chemical manufacturers. With the rise of personalized medicine and targeted therapies, demand for structurally diverse building blocks is expected to grow.
From a regulatory standpoint, 2-(3-amino-8-azabicyclo[3.2.1]octan-8-yl)-N,N-dimethyl-acetamide is not classified as a controlled substance or hazardous material, facilitating its use in research settings. However, proper handling and storage are recommended to maintain its stability. Analytical techniques such as HPLC, NMR, and mass spectrometry are typically employed to verify its purity and structural integrity.
In summary, 2-(3-amino-8-azabicyclo[3.2.1]octan-8-yl)-N,N-dimethyl-acetamide (CAS No. 1248379-89-6) represents a valuable tool for medicinal chemists and pharmaceutical researchers. Its unique structural features, combined with its potential applications in CNS drug development and fragment-based discovery, position it as a compound of significant scientific and commercial interest. As the pharmaceutical industry continues to evolve, this intermediate is likely to play a key role in the development of next-generation therapeutics.
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